2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne 2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne
Brand Name: Vulcanchem
CAS No.: 168105-32-6
VCID: VC21302200
InChI: InChI=1S/C16H20O9/c1-6-12-14(22-9(3)18)16(24-11(5)20)15(23-10(4)19)13(25-12)7-21-8(2)17/h1,12-16H,7H2,2-5H3/t12-,13+,14-,15+,16+/m0/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C16H20O9
Molecular Weight: 356.32 g/mol

2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne

CAS No.: 168105-32-6

Cat. No.: VC21302200

Molecular Formula: C16H20O9

Molecular Weight: 356.32 g/mol

* For research use only. Not for human or veterinary use.

2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne - 168105-32-6

Specification

CAS No. 168105-32-6
Molecular Formula C16H20O9
Molecular Weight 356.32 g/mol
IUPAC Name [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate
Standard InChI InChI=1S/C16H20O9/c1-6-12-14(22-9(3)18)16(24-11(5)20)15(23-10(4)19)13(25-12)7-21-8(2)17/h1,12-16H,7H2,2-5H3/t12-,13+,14-,15+,16+/m0/s1
Standard InChI Key HAVBGJDVNNVPRE-ZVDSWSACSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator